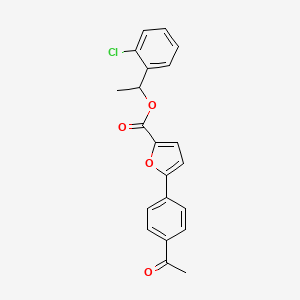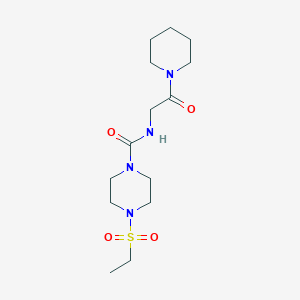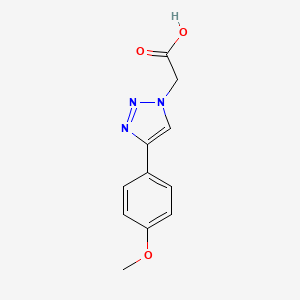
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate, also known as ACEFURATE, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the furanocarboxylic acid ester family and is known for its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is not yet fully understood. However, it is believed to work by modulating various biochemical pathways in the body, including the regulation of oxidative stress, inflammation, and cell signaling pathways.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent cellular damage. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biochemical pathways and disease processes. However, one limitation of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate and to identify its potential applications in the treatment of other diseases, such as cancer. Finally, more research is needed to explore the potential advantages and limitations of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate in laboratory experiments, and to identify new methods for synthesizing and working with this compound.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate involves the reaction between 2-chloroethylphenyl ether and 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with furan-2-carboxylic acid and a base to form the final compound.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO4/c1-13(23)15-7-9-16(10-8-15)19-11-12-20(26-19)21(24)25-14(2)17-5-3-4-6-18(17)22/h3-12,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDEGMAROPJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)

![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)

![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)


![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)

![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
